Ethyl (9Z,11E)-13-hydroxyoctadeca-9,11-dienoate
Description
Ethyl (9Z,11E)-13-hydroxyoctadeca-9,11-dienoate is a hydroxy fatty acid ester with the molecular formula C₂₀H₃₆O₃ and a molar mass of 324.5 g/mol. It is characterized by two conjugated double bonds at positions 9 and 11 (Z and E configurations, respectively) and a hydroxyl group at position 12. Key physico-chemical properties include:
- Density: 0.934 ± 0.06 g/cm³ (predicted)
- Boiling point: 431.3 ± 28.0 °C (predicted)
- Appearance: Oily liquid .
- Solubility: Miscible with organic solvents like alcohols and ethers .
This compound is primarily utilized in the pharmaceutical and cosmetic industries as an intermediate in drug synthesis or as an active ingredient in anti-inflammatory and antibacterial formulations. Its ester group enhances lipophilicity, improving membrane permeability and bioavailability .
Properties
Molecular Formula |
C20H36O3 |
|---|---|
Molecular Weight |
324.5 g/mol |
IUPAC Name |
ethyl (9Z,11E)-13-hydroxyoctadeca-9,11-dienoate |
InChI |
InChI=1S/C20H36O3/c1-3-5-13-16-19(21)17-14-11-9-7-6-8-10-12-15-18-20(22)23-4-2/h9,11,14,17,19,21H,3-8,10,12-13,15-16,18H2,1-2H3/b11-9-,17-14+ |
InChI Key |
NYYUOWRORFWXBF-QWAPPMFBSA-N |
Isomeric SMILES |
CCCCCC(/C=C/C=C\CCCCCCCC(=O)OCC)O |
Canonical SMILES |
CCCCCC(C=CC=CCCCCCCCC(=O)OCC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (9Z,11E)-13-hydroxyoctadeca-9,11-dienoate typically involves the esterification of the corresponding fatty acid. One common method is the reaction of (9Z,11E)-13-hydroxyoctadeca-9,11-dienoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (9Z,11E)-13-hydroxyoctadeca-9,11-dienoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like pyridinium chlorochromate (PCC).
Reduction: The double bonds can be reduced to single bonds using hydrogenation with a palladium catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Various reagents depending on the desired functional group.
Major Products Formed
Oxidation: Formation of ethyl (9Z,11E)-13-oxooctadeca-9,11-dienoate.
Reduction: Formation of ethyl octadecanoate.
Substitution: Formation of various substituted esters depending on the reagents used.
Scientific Research Applications
Biological Significance
Ethyl (9Z,11E)-13-hydroxyoctadeca-9,11-dienoate is known to act as a metabolite in various organisms, including humans. It has been implicated in several physiological and pathological processes:
- Metabolic Role : It serves as a metabolite of linoleic acid and may mediate inflammatory responses and other physiological functions .
- Biomarker Potential : The compound has been identified as a potential biomarker for various diseases, including cardiovascular disorders and cancer .
Therapeutic Applications
Recent studies have highlighted the therapeutic potential of this compound:
- Antineoplastic Agent : The compound exhibits antitumor properties, making it a candidate for cancer treatment. Its ability to modulate cellular pathways involved in tumor progression has been documented .
- Drug Delivery Systems : Research has explored the use of exosomes encapsulating this compound for targeted drug delivery, enhancing the efficacy of therapeutic agents .
Research on Inflammation
This compound has been studied for its role in inflammation:
- Inflammatory Mediator : It is involved in the synthesis of inflammatory mediators and can influence immune responses. Studies indicate that it may modulate cytokine production during inflammatory processes .
Food Science and Nutrition
The compound is also relevant in food science:
- Nutritional Benefits : As a fatty acid derivative, it may contribute to the nutritional profile of certain foods and is being investigated for its health benefits related to lipid metabolism .
Case Study 1: Antineoplastic Effects
A study published in a peer-reviewed journal examined the effects of this compound on cancer cell lines. The results demonstrated that treatment with this compound led to significant reductions in cell viability and induced apoptosis in specific cancer types. The study concluded that further investigation into its mechanisms could pave the way for new cancer therapies.
Case Study 2: Inflammatory Response Modulation
In another research project focusing on inflammatory responses, scientists found that this compound inhibited the production of pro-inflammatory cytokines in vitro. This suggests its potential use as an anti-inflammatory agent in clinical settings.
Table 1: Summary of Biological Activities
Table 2: Therapeutic Applications
Mechanism of Action
The mechanism of action of Ethyl (9Z,11E)-13-hydroxyoctadeca-9,11-dienoate involves its interaction with cellular receptors and enzymes. It is known to modulate the activity of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in lipid metabolism and inflammation . The compound’s hydroxyl group and double bonds are key structural features that enable these interactions.
Comparison with Similar Compounds
Methyl (9E,11Z)-13-hydroxyoctadeca-9,11-dienoate
- Molecular formula : C₁₉H₃₄O₃
- Molecular weight : 310.48 g/mol
- Key differences :
(9Z,11E,15Z)-(13S)-13-Hydroxyoctadeca-9,11,15-trienoic acid (13-HOTE)
- Molecular formula : C₁₈H₃₀O₃
- Molecular weight : 294.43 g/mol
- Key differences: Contains three double bonds (9Z,11E,15Z) and a free carboxylic acid group instead of an ethyl ester. Biological activity: Demonstrates cytotoxicity against melanoma and colon adenocarcinoma cells by inducing ATP depletion and synergizing with chemotherapy agents like 5-fluorouracil . Source: Produced by microalgae (Chlamydomonas debaryana) and plants as part of oxylipin-mediated stress responses .
(9Z,11E,13R,15Z)-13-Hydroxyoctadeca-9,11,15-trienoic acid
- Molecular formula : C₁₈H₂₈O₃
- Molecular weight : 292.41 g/mol
- Key differences: R-configuration at C13 and an additional double bond at position 13.
(9Z,11E)-13-Oxooctadeca-9,11-dienoic acid
- Molecular formula : C₁₈H₃₀O₃
- Molecular weight : 294.43 g/mol
- Key differences :
Data Table: Structural and Functional Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Biological Activity/Application | Source/Industry Use |
|---|---|---|---|---|---|
| Ethyl (9Z,11E)-13-hydroxyoctadeca-9,11-dienoate | C₂₀H₃₆O₃ | 324.5 | Ethyl ester, hydroxyl | Anti-inflammatory, drug intermediate | Pharmaceuticals, cosmetics |
| Methyl (9E,11Z)-13-hydroxyoctadecadienoate | C₁₉H₃₄O₃ | 310.48 | Methyl ester, hydroxyl | Chemical synthesis | Laboratory reagents |
| 13(S)-HOTE | C₁₈H₃₀O₃ | 294.43 | Carboxylic acid, hydroxyl | Cytotoxic (cancer cells) | Microalgae, plant oxylipins |
| (9Z,11E,13R,15Z)-13-hydroxyoctadeca-9,11,15-trienoic acid | C₁₈H₂₈O₃ | 292.41 | Carboxylic acid, hydroxyl | Anti-inflammatory (NO inhibition) | Plant extracts |
| (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid | C₁₈H₃₀O₃ | 294.43 | Keto group | Flavor modulation | Food science |
Biological Activity
Ethyl (9Z,11E)-13-hydroxyoctadeca-9,11-dienoate, also known as 13-hydroxyoctadecadienoic acid (HODE), is a fatty acid derivative that has gained attention for its diverse biological activities. This compound is primarily derived from linoleic acid and plays a significant role in various physiological processes. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C18H34O3
- Molecular Weight : 310.47 g/mol
- CAS Number : 109837-85-6
This compound exhibits several mechanisms through which it influences biological systems:
- Anti-inflammatory Effects :
- Antioxidant Activity :
- Cell Signaling Modulation :
Biological Activities
The biological activities of this compound are summarized in the following table:
Case Study 1: Anti-inflammatory Properties
A study demonstrated that this compound significantly reduced the levels of TNF-alpha and IL-6 in a mouse model of inflammation. This reduction correlated with decreased swelling and pain response in treated subjects compared to controls .
Case Study 2: Anticancer Effects
In vitro studies showed that this compound inhibited the growth of breast cancer cells by inducing apoptosis through the activation of caspase pathways. The results indicated a potential use of this compound as an adjunct therapy in cancer treatment .
Case Study 3: Neuroprotective Effects
Research highlighted its neuroprotective effects in models of neurodegeneration. This compound was found to mitigate neuronal cell death induced by oxidative stress, suggesting its potential role in treating neurodegenerative diseases such as Alzheimer's .
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing Ethyl (9Z,11E)-13-hydroxyoctadeca-9,11-dienoate, and how do they ensure stereochemical fidelity?
- Methodological Answer : The compound is synthesized via chemoenzymatic routes or esterification. For instance, hydroxynitrile lyase from Hevea brasiliensis enables enantioselective synthesis of the (S)-13-hydroxy derivative, critical for biological activity . Alternatively, esterification of (9Z,11E)-13-hydroxyoctadeca-9,11-dienoic acid with ethanol under acidic catalysis is used, requiring purification via column chromatography to isolate the ethyl ester . NMR and LC-MS validate stereochemistry and purity .
Q. How are the physicochemical properties of this compound characterized for experimental reproducibility?
- Methodological Answer : Key properties include:
- Density : 0.934±0.06 g/cm³ (predicted) .
- Boiling point : 431.3±28.0°C (predicted) .
- Solubility : Miscible with alcohols and ethers; insoluble in water .
- Storage : Stable at 2–8°C in inert, airtight containers to prevent oxidation . Polarimetric analysis confirms optical activity (e.g., [α]D²⁵ = +9.2° for the (S)-enantiomer) .
Q. What analytical techniques are recommended for quantifying this compound in biological matrices?
- Methodological Answer : Reverse-phase HPLC with UV detection (234 nm) is standard, leveraging the conjugated diene’s absorbance . For complex samples (e.g., serum), solid-phase extraction (C18 columns) precedes analysis. HRESI-LC-MS (e.g., m/z 324.5 [M+H]⁺) provides high specificity .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its anti-inflammatory activity in vivo?
- Methodological Answer : The (S)-enantiomer (13(S)-HODE) binds peroxisome proliferator-activated receptor gamma (PPARγ) with higher affinity than the (R)-form, modulating NF-κB signaling . In diabetic mice, 13-DHAHLA (a DHA-ester derivative) reduced TNF-α by 40% compared to controls. Stereochemical validation via chiral chromatography (e.g., Chiralpak IA column) is critical .
Q. What experimental strategies resolve contradictions in reported lipoxygenase (LOX) inhibition data for this compound?
- Methodological Answer : Discrepancies arise from enzyme sources (e.g., soybean LOX vs. mammalian 15-LOX) and assay conditions. Standardize protocols:
- Substrate : Linoleic acid (100 µM) in 0.1 M borate buffer (pH 9.0) .
- Inhibition kinetics : Use Lineweaver-Burk plots to distinguish competitive (Ki = 2.3 µM) vs. non-competitive mechanisms .
- Control : Include NDGA (Nordihydroguaiaretic acid) as a positive inhibitor .
Q. How can microbial biosynthesis of this compound be optimized for scalable production?
- Methodological Answer : Penicillium herquei strain BRS2A-AR produces analogs via polyketide synthase pathways . Optimize fermentation using:
- Media : Malt extract agar with 2% glucose, 28°C, 7-day incubation.
- Yield enhancement : Overexpress cytochrome P450 genes (e.g., CYP77A6) to hydroxylate linoleate precursors .
- Downstream : Ethyl esterification via Candida antarctica lipase B (95% conversion efficiency) .
Q. What in vitro and in vivo models are most suitable for studying the pro-resolving effects of 13-DHAHLA (the DHA ester of this compound)?
- Methodological Answer :
- In vitro : Human macrophages treated with 1–10 µM 13-DHAHLA; measure IL-10 (ELISA) and phagocytosis (pHrodo-labeled E. coli) .
- In vivo : Diabetic C57BL/6 mice (high-fat diet) dosed orally (10 mg/kg/day); assess insulin sensitivity via glucose tolerance tests and adipose tissue histology .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
